molecular formula C3H4O2 B13429989 Acrylic Acid-d3

Acrylic Acid-d3

Cat. No.: B13429989
M. Wt: 75.08 g/mol
InChI Key: NIXOWILDQLNWCW-FUDHJZNOSA-N
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Description

It is a colorless liquid with the molecular formula C3HD3O2 and a molecular weight of 75.08 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic Acid-d3 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Acrylic Acid-d3 undergoes various chemical reactions characteristic of unsaturated carboxylic acids. These include:

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas (H2) and a palladium catalyst.

    Halogenation: Using halogens like chlorine (Cl2) or bromine (Br2).

    Polymerization: Initiated by heat, light, or peroxides.

    Esterification: Using alcohols and acid catalysts.

Major Products Formed

Scientific Research Applications

Acrylic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Mechanism of Action

The mechanism of action of Acrylic Acid-d3 involves its participation in chemical reactions as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing researchers to trace the compound through various reactions and pathways. This helps in understanding reaction mechanisms, studying metabolic processes, and developing new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylic Acid-d3 is unique due to its deuterium labeling, which makes it valuable for research applications that require tracing and studying reaction mechanisms. The presence of deuterium atoms provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analysis and identification of reaction intermediates and products .

Biological Activity

Acrylic Acid-d3, a deuterated form of acrylic acid, has garnered attention in various fields, particularly in biological research and applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in tissue engineering, and relevant research findings.

This compound (C3H4O2) is a colorless liquid with a characteristic acrid odor. Its deuterated form is utilized in various scientific studies to trace metabolic pathways and understand biochemical interactions due to the unique properties conferred by deuterium.

This compound exhibits biological activity primarily through its ability to interact with cellular structures and influence metabolic processes. Key mechanisms include:

  • Cell Adhesion and Proliferation : this compound can modify surface properties of scaffolds used in tissue engineering, enhancing cell adhesion and proliferation. Studies indicate that plasma-coated scaffolds with Acrylic Acid promote chondrogenesis by favoring glycosaminoglycan (GAG) deposition, which is crucial for cartilage repair .
  • Hydrophilicity Modification : The introduction of this compound into scaffold materials significantly increases hydrophilicity, which enhances the interaction between cells and the scaffold surface. This was evidenced by changes in contact angle measurements before and after plasma treatment .

1. Cartilage Tissue Engineering

A significant study evaluated the effectiveness of Acrylic Acid plasma-coated 3D scaffolds in promoting cartilage regeneration using ATDC5 chondroblasts. The research demonstrated that:

  • GAG Production : The scaffolds facilitated increased GAG production, essential for cartilage matrix formation.
  • Cell Behavior : Enhanced cell spreading was observed on scaffolds treated with Acrylic Acid due to improved adsorption of serum proteins like fibronectin, which are critical for cell adhesion .

2. Hydrogel Development

Another study focused on creating biocompatible hydrogels using Acrylic Acid as a base material. The hydrogel demonstrated:

  • Fast Swelling Properties : The hydrogels exhibited rapid swelling in aqueous environments, which is beneficial for drug delivery systems.
  • Enhanced Mechanical Properties : The incorporation of Acrylic Acid improved the mechanical strength of the hydrogel, making it suitable for various biomedical applications .

Table 1: Effects of Plasma Treatment on Scaffold Properties

Treatment TypeContact Angle (°)Oxygen Concentration (%)GAG Production
Untreated61.0 ± 1.919.5Baseline
Plasma Activated30.1 ± 2.425.9Increased
Acrylic Acid Plasma Coated37.4 ± 1.623.3Further Increased

This table summarizes the effects of different treatments on scaffold properties relevant to biological applications.

Research Findings

Recent findings emphasize the importance of surface modifications using this compound in enhancing biocompatibility and functionality of materials used in biomedical applications:

  • Increased Cell Viability : Research indicates that surfaces rich in carboxylic acid groups promote better cell viability and metabolic activity within the first few days post-seeding .
  • Specific Protein Adsorption : The modified surfaces showed preferential adsorption of specific proteins that enhance integrin-mediated adhesion, crucial for tissue engineering applications .

Properties

Molecular Formula

C3H4O2

Molecular Weight

75.08 g/mol

IUPAC Name

2,3,3-trideuterioprop-2-enoic acid

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D

InChI Key

NIXOWILDQLNWCW-FUDHJZNOSA-N

Isomeric SMILES

[2H]C(=C([2H])C(=O)O)[2H]

Canonical SMILES

C=CC(=O)O

Origin of Product

United States

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